![molecular formula C20H19ClN4 B2619110 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile CAS No. 882748-17-6](/img/structure/B2619110.png)
1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile is a complex organic compound with a unique structure that combines an imidazo[1,2-a]pyridine moiety with a piperidine ring and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile typically involves a multi-step process. One common method starts with the preparation of the imidazo[1,2-a]pyridine core, which can be synthesized through the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate and active electrophiles such as ethyl bromoacetate or bromoacetonitrile . The resulting intermediate is then reacted with a piperidine derivative and a phenyl group to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Nucleophilic Substitution at the Methylene Bridge
The methylene group (–CH<sub>2</sub>–) connecting the imidazo[1,2-a]pyridine and piperidine moieties undergoes nucleophilic substitution under Lewis acid catalysis. For example:
-
BCl<sub>3</sub>-Mediated Reactions :
BCl<sub>3</sub> coordinates with the nitrogen atom of the imidazo[1,2-a]pyridine ring, activating the adjacent methylene carbon for nucleophilic attack. This facilitates bond formation with amines, thiols, or alcohols .
Functionalization of the Piperidine Ring
The 4-phenyl-4-piperidinecarbonitrile group participates in:
-
Nitrile Hydrolysis : Acidic or basic hydrolysis converts the nitrile (–CN) to a carboxylic acid (–COOH) or amide (–CONH<sub>2</sub>) .
-
Aromatic Electrophilic Substitution : The phenyl ring undergoes halogenation or nitration under Friedel-Crafts conditions .
Modifications at the Imidazo[1,2-a]pyridine Core
The 6-chloroimidazo[1,2-a]pyridine moiety is reactive at positions 2 and 3:
-
Cross-Coupling Reactions : Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at position 2 using Pd catalysts .
-
Chlorine Displacement : The 6-chloro substituent is replaced by amines or alkoxides via SNAr mechanisms .
Ring-Opening and Rearrangement Reactions
Under strong acidic or oxidative conditions:
-
Imidazo[1,2-a]pyridine Ring Cleavage : H<sub>2</sub>SO<sub>4</sub>/HNO<sub>3</sub> mixtures degrade the heterocycle to form pyridine derivatives .
-
Piperidine Ring Expansion : Reaction with diazomethane expands the six-membered ring to a seven-membered azepane .
Key Mechanistic Insights
-
Lewis Acid Coordination : BCl<sub>3</sub> enhances electrophilicity at the methylene bridge by withdrawing electron density from the imidazo[1,2-a]pyridine nitrogen .
-
Steric Effects : Bulky substituents on the piperidine ring hinder reactions at the methylene site, reducing yields by 20–30% .
Stability and Side Reactions
科学的研究の応用
The compound features a piperidine ring substituted with a phenyl group and a chloroimidazo-pyridine moiety, which is significant for its biological activity. The presence of the carbonitrile group enhances its pharmacological properties.
Anticancer Activity
Recent studies have indicated that this compound exhibits notable anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle, particularly at the G1/S transition, which is crucial for cancer cell proliferation.
- Enzyme Inhibition : It inhibits key enzymes involved in cancer cell survival and proliferation, contributing to its cytotoxic effects.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxicity of 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile against several cancer cell lines:
Cancer Cell Line | EC50 (µM) |
---|---|
MCF-7 (Breast) | 10.5 |
A549 (Lung) | 12.3 |
HepG2 (Liver) | 8.7 |
These results indicate that the compound exhibits significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.
Inhibition of Kinases
Research indicates that compounds structurally similar to this compound can inhibit various kinases involved in cancer progression, including c-KIT kinase. This makes it a potential candidate for treating gastrointestinal stromal tumors (GISTs) and other malignancies associated with c-KIT mutations .
Neuropharmacological Applications
Emerging evidence suggests that this compound may also have neuropharmacological applications, particularly in the modulation of G protein-coupled receptors (GPCRs), which are critical targets for treating central nervous system disorders . Its ability to act as an allosteric modulator could lead to new therapeutic strategies for conditions such as anxiety or depression.
Comparative Analysis with Related Compounds
To understand the unique profile of this compound, a comparative analysis was conducted with other related compounds:
Compound Name | Biological Activity | Notable Features |
---|---|---|
1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridine | Moderate anticancer activity | Different substituents impacting efficacy |
Perampanel | Anticonvulsant | Known for its action on glutamate receptors |
Taranabant | Investigated for weight loss | Varied substituents affecting efficacy |
作用機序
The mechanism of action of 1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
(6-Chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine: Shares the imidazo[1,2-a]pyridine core but differs in the substituents attached to the nitrogen atom.
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Another derivative with a formyl group instead of the piperidine and phenyl groups.
Uniqueness
1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperidine ring and phenyl group enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.
生物活性
1-[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenyl-4-piperidinecarbonitrile is a compound of interest due to its potential biological activities, particularly as an inhibitor of c-Kit kinase, which is implicated in various cancers and other diseases. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
- Chemical Formula : C20H19ClN4
- Molecular Weight : 350.84 g/mol
- CAS Number : 882748-17-6
The compound acts primarily as an inhibitor of c-Kit kinase, which plays a crucial role in cell signaling pathways associated with cell proliferation and survival. Inhibition of this kinase can lead to reduced tumor growth in cancers where c-Kit is overexpressed.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Cell Line | IC50 (µM) | Effect |
---|---|---|
SW480 (Colorectal) | 2.0 | Significant inhibition |
HCT116 (Colorectal) | 0.12 | Superior to reference compounds |
A375 (Melanoma) | 5.0 | Moderate inhibition |
Inhibition of c-Kit Kinase
The compound's ability to inhibit c-Kit kinase was quantified in vitro, revealing an IC50 value that supports its potential as a therapeutic agent for c-Kit-driven malignancies.
Study on Antiviral Activity
A related series of compounds were tested for antiviral activity against HIV and other viruses. While the primary focus was not on our compound, it provides context for its structural analogs. Some derivatives showed moderate protection against CVB-2 and HSV-1, suggesting a broader antiviral potential for similar imidazo-pyridine derivatives.
Compound | Virus Tested | Activity |
---|---|---|
Benzyl Derivative | CVB-2 | Moderate |
Fluorophenyl Derivative | HSV-1 | Active |
Research Findings
Recent studies have shown that compounds structurally related to this compound exhibit a range of biological activities:
-
Antimicrobial Activity : Preliminary tests indicated that derivatives had varying degrees of antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Microorganism MIC (µM) Staphylococcus aureus >100 Pseudomonas aeruginosa >100 Candida albicans >100 - Cytotoxicity Studies : The cytotoxicity profile was evaluated using Vero cells, with results indicating a CC50 value around 92 µM for the fluorophenyl derivative.
特性
IUPAC Name |
1-[(6-chloroimidazo[1,2-a]pyridin-3-yl)methyl]-4-phenylpiperidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4/c21-17-6-7-19-23-12-18(25(19)13-17)14-24-10-8-20(15-22,9-11-24)16-4-2-1-3-5-16/h1-7,12-13H,8-11,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURKINSTOZOKSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=CC=C2)CC3=CN=C4N3C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。